molecular formula C10H16O4 B14682796 1,3-Dioxane-4,6-dione, 5,5-diethyl-2,2-dimethyl- CAS No. 39623-07-9

1,3-Dioxane-4,6-dione, 5,5-diethyl-2,2-dimethyl-

Cat. No.: B14682796
CAS No.: 39623-07-9
M. Wt: 200.23 g/mol
InChI Key: ADOATPRTMABUNC-UHFFFAOYSA-N
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Description

1,3-Dioxane-4,6-dione, 5,5-diethyl-2,2-dimethyl- is an organic compound with a heterocyclic core consisting of four carbon atoms and two oxygen atoms. This compound is known for its unique structure and properties, making it a valuable substance in various scientific and industrial applications.

Chemical Reactions Analysis

1,3-Dioxane-4,6-dione, 5,5-diethyl-2,2-dimethyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3-Dioxane-4,6-dione, 5,5-diethyl-2,2-dimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1,3-Dioxane-4,6-dione, 5,5-diethyl-2,2-dimethyl- exerts its effects involves the stabilization of the resulting anion through resonance. The compound can easily lose a hydrogen ion from the methylene group, creating a double bond and a negative charge in the corresponding oxygen. This resonance stabilization allows the compound to participate in various chemical reactions effectively .

Comparison with Similar Compounds

1,3-Dioxane-4,6-dione, 5,5-diethyl-2,2-dimethyl- is similar to other compounds such as dimedone and barbituric acid. it is unique in its high acidity and the ability to exist predominantly in the diketone form, unlike dimedone, which exists as the mono-enol tautomer . Other similar compounds include:

These compounds share structural similarities but differ in their chemical properties and reactivity.

Properties

CAS No.

39623-07-9

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

5,5-diethyl-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C10H16O4/c1-5-10(6-2)7(11)13-9(3,4)14-8(10)12/h5-6H2,1-4H3

InChI Key

ADOATPRTMABUNC-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)OC(OC1=O)(C)C)CC

Origin of Product

United States

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